molecular formula C16H27N5O8S B15139125 Ac-Ala-Cys-Ser-Ala-Gly-OH

Ac-Ala-Cys-Ser-Ala-Gly-OH

Cat. No.: B15139125
M. Wt: 449.5 g/mol
InChI Key: OMSPPGQZFWCZKQ-UUTMEEIUSA-N
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Description

The compound “Ac-Ala-Cys-Ser-Ala-Gly-OH” is a peptide consisting of the amino acids acetyl-alanine, cysteine, serine, alanine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as “Ac-Ala-Cys-Ser-Ala-Gly-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Merrifield solid-phase method is commonly used, where the peptide is synthesized on a polystyrene resin with a chloromethyl group . The process involves repeated cycles of deprotection, coupling, and washing to build the peptide chain.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. The use of protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl) for the amino group and various side-chain protecting groups, is crucial to prevent unwanted reactions during synthesis .

Mechanism of Action

The mechanism of action of peptides like “Ac-Ala-Cys-Ser-Ala-Gly-OH” depends on their specific sequence and structure. For example, the presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and affect its interaction with other molecules. The serine residue can participate in catalytic triads, essential for enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The specific sequence “this compound” provides unique properties, such as the ability to form specific secondary structures and participate in particular biochemical reactions. The presence of cysteine allows for disulfide bond formation, which is crucial for the stability and function of many peptides and proteins .

Properties

Molecular Formula

C16H27N5O8S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C16H27N5O8S/c1-7(13(26)17-4-12(24)25)19-15(28)10(5-22)20-16(29)11(6-30)21-14(27)8(2)18-9(3)23/h7-8,10-11,22,30H,4-6H2,1-3H3,(H,17,26)(H,18,23)(H,19,28)(H,20,29)(H,21,27)(H,24,25)/t7-,8-,10-,11-/m0/s1

InChI Key

OMSPPGQZFWCZKQ-UUTMEEIUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C

Origin of Product

United States

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